1-(4-(2-Bromoethoxy)phenyl)ethanone
Overview
Description
1-(4-(2-Bromoethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is used primarily in scientific research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethoxy)phenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically takes place in a solvent like acetone under reflux conditions. The general reaction scheme is as follows:
4-Hydroxyacetophenone+2-BromoethanolK2CO3,Acetonethis compound
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Bromoethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl ethanones.
Oxidation: Products include phenylacetic acids.
Reduction: Products include phenylethanols.
Scientific Research Applications
1-(4-(2-Bromoethoxy)phenyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(2-Bromoethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ethanone group can undergo redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 1-(4-(2-Bromoethyl)phenyl)ethanone
- 1-(4-(2-Chloroethoxy)phenyl)ethanone
- 1-(4-(2-Fluoroethoxy)phenyl)ethanone
Comparison: 1-(4-(2-Bromoethoxy)phenyl)ethanone is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[4-(2-bromoethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVRYBJTVILKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634176 | |
Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55368-24-6 | |
Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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